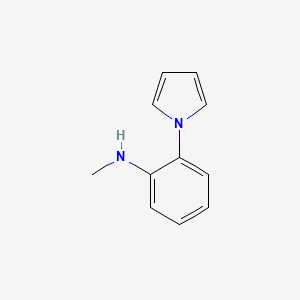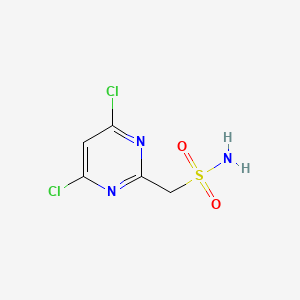
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H5Cl2N3O2S and a molecular weight of 242.08 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonamide group at position 2. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonamide under specific conditions. One common method involves the use of a Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, which can replace the chlorine atoms under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Applications De Recherche Scientifique
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been reported to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core and chlorine substitutions but lacks the methanesulfonamide group.
4,6-Dichloropyrimidin-2-yl)methanol: Similar in structure but with a methanol group instead of methanesulfonamide.
Uniqueness
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is unique due to the presence of both chlorine atoms and the methanesulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5Cl2N3O2S |
|---|---|
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
(4,6-dichloropyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2,(H2,8,11,12) |
Clé InChI |
URXKMLDJPJSMGC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)CS(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
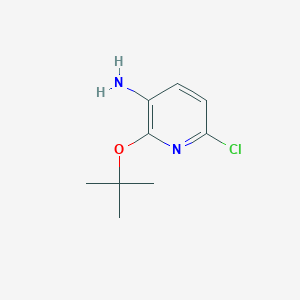
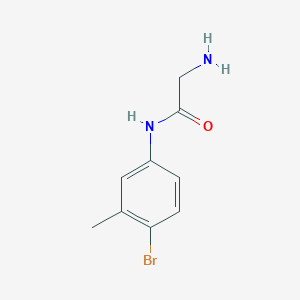
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
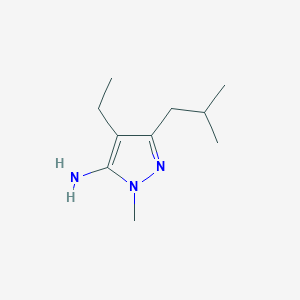
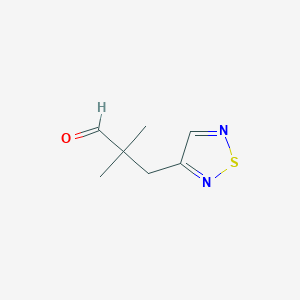
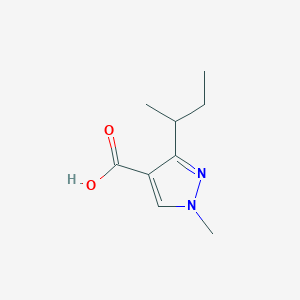
![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
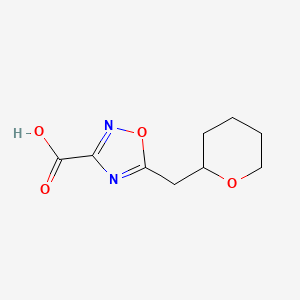
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
